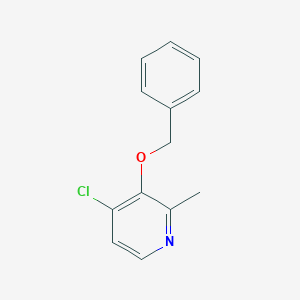
3-(Benzyloxy)-4-chloro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-chloro-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the third position, a chlorine atom at the fourth position, and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-chloro-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-4-chloropyridine as the core structure.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-methyl-4-chloropyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-chloro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Nitro group reduction yields corresponding amines.
Substitution: Chlorine substitution yields various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-chloro-2-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is studied for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-chloro-2-methylpyridine involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, while the chlorine and methyl groups influence its electronic properties and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-chloropyridine: Lacks the methyl group at the second position.
4-Chloro-2-methylpyridine: Lacks the benzyloxy group.
3-(Benzyloxy)-2-methylpyridine: Lacks the chlorine atom at the fourth position.
Uniqueness
3-(Benzyloxy)-4-chloro-2-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its potential as a pharmacophore, while the chlorine and methyl groups modulate its reactivity and stability .
Properties
IUPAC Name |
4-chloro-2-methyl-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWGSAMCVNQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617704 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124736-64-7 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

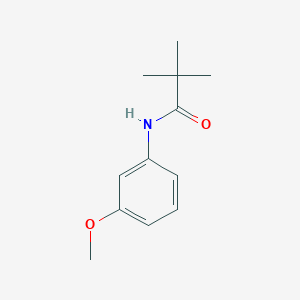
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
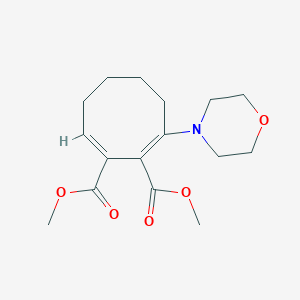
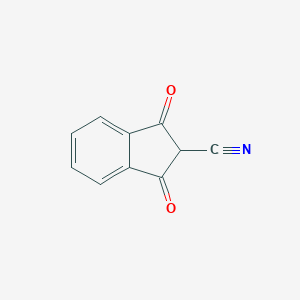
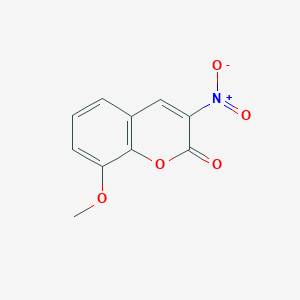
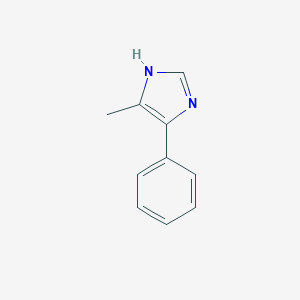
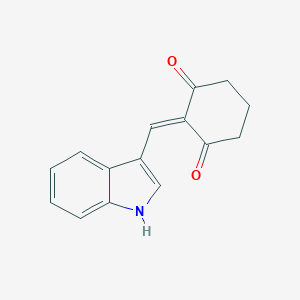
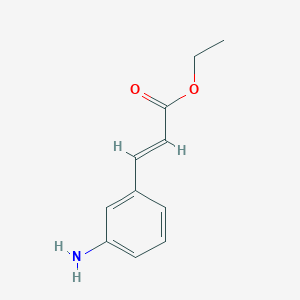
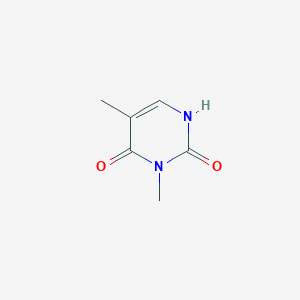
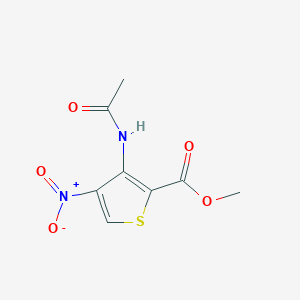

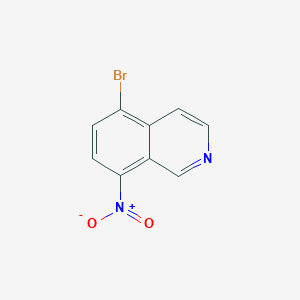
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)
